Phenyl(4-(trifluoromethoxy)phenyl)methanamine - 710936-39-3

Phenyl(4-(trifluoromethoxy)phenyl)methanamine

Catalog Number: EVT-2822709
CAS Number: 710936-39-3
Molecular Formula: C14H12F3NO
Molecular Weight: 267.251
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Trifluoromethylation of Phenols: Reacting appropriately substituted phenols with trifluoromethylating reagents like trifluoromethyl iodide (CF3I) or trifluoromethanesulfonyl chloride (CF3SO2Cl). []
  • Coupling Reactions: Employing cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig coupling, to attach a pre-functionalized 4-(trifluoromethoxy)phenyl boronate ester or halide to the core structure. [, , ]
Molecular Structure Analysis
  • Condensation Reactions: Formation of amides, ureas, and other derivatives through condensation reactions between amines and carboxylic acid derivatives or isocyanates. These reactions are frequently used to synthesize bioactive compounds with the desired functionalities. [, , , , ]
  • Cyclization Reactions: Construction of various heterocyclic systems, like pyrazoles, triazoles, and oxazoles, through cyclization reactions involving the 4-(trifluoromethoxy)phenyl group as a substituent. [, , , ]
Mechanism of Action
  • Enzyme Inhibition: Compounds containing this moiety have been reported to inhibit enzymes like soluble epoxide hydrolase (sEH), phosphodiesterase 2A (PDE2A), and tyrosine kinases like the epidermal growth factor receptor (EGFR). Inhibition often occurs through competitive binding to the active site, preventing substrate binding and subsequent catalysis. [, , , , , , ]
  • Receptor Antagonism: Molecules with the 4-(trifluoromethoxy)phenyl group have demonstrated antagonistic activity at various receptors, including P2Y1, TRPM8, and mGlu7. These compounds typically bind to the receptor, blocking the binding site for endogenous ligands and preventing downstream signaling events. [, , ]
Physical and Chemical Properties Analysis
  • Metabolic Stability: Introduction of the -OCF3 group can enhance the metabolic stability of compounds by blocking metabolically labile sites on the aromatic ring. This property is particularly important for developing orally bioavailable drugs. [, , ]
Applications
  • Medicinal Chemistry: This moiety is widely explored in medicinal chemistry for designing and developing novel therapeutic agents. It plays a crucial role in optimizing the pharmacological properties of drug candidates targeting various diseases, including cancer, inflammatory disorders, pain, and neurodegenerative diseases. [, , , , , , , , , , , ]
  • Materials Science: The unique electronic properties of the 4-(trifluoromethoxy)phenyl group make it attractive for developing advanced materials. For example, it has been incorporated into organic semiconductors for use in organic field-effect transistors (OFETs) and other electronic devices. []
  • Chemical Biology: Compounds incorporating this group are used as tools to study biological pathways and mechanisms. For instance, potent and selective inhibitors of enzymes or receptors containing the 4-(trifluoromethoxy)phenyl group help elucidate the roles of these targets in various physiological and pathological processes. [, , , , ]

4-(Trifluoromethoxy)phenyl Carbamate

    Compound Description: 4-(Trifluoromethoxy)phenyl carbamate is a chemical compound synthesized via a catalytic methoxycarbonylation route using 4-(trifluoromethoxy)benzenamine and dimethyl carbonate as starting materials [].

Methyl-4-(trifluoromethoxy) phenyl carbamate

    Compound Description: Methyl-4-(trifluoromethoxy) phenyl carbamate is synthesized using 4-trifluoromethoxy-aniline and methyl chloroformate as raw materials [].

1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU)

    Compound Description: TPPU is a soluble epoxide hydrolase (sEH) inhibitor used to modulate inflammation and protect against hypertension, neuropathic pain, and neurodegeneration. Studies highlight its metabolism, primarily involving oxidation and amide hydrolysis, and its efficacy in treating pulmonary hypertension and chronic experimental autoimmune encephalomyelitis in rats [, , ].

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

    Compound Description: TAK-915 is a potent, selective, and brain-penetrating phosphodiesterase 2A inhibitor. It has shown potential for treating cognitive dysfunction in conditions like schizophrenia and Alzheimer's disease by enhancing cyclic nucleotide signaling in brain regions related to learning and memory [].

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

    Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor, exhibiting favorable pharmacokinetics and increasing cerebrospinal fluid glycine concentrations in rats [].

(R)-N-{1-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxyphenyl)acetamide (AMG 487)

    Compound Description: AMG 487 is a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. It displays dose- and time-dependent pharmacokinetics in humans after multiple oral doses. One of its metabolites, M2, exhibits time-dependent inhibition of CYP3A, impacting AMG 487's pharmacokinetic profile [].

1-(2-(1′-Neopentylspiro[indoline-3,4′-piperidine]-1-yl)phenyl)-3-(4-(trifluoromethoxy)phenyl)urea

    Compound Description: This compound represents a class of potent, orally bioavailable, small-molecule P2Y1 antagonists with promising antithrombotic effects and reduced bleeding liabilities compared to P2Y12 antagonists [].

4-Chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine

    Compound Description: This compound is a pyrimidine derivative whose crystal structure has been determined [].

3-[(Quinolin-4-ylmethyl)amino]thiophene-2-carboxylic Acid (4-trifluoromethoxyphenyl)amide (OSI-930)

    Compound Description: OSI-930 is an investigational anticancer agent containing a thiophene ring that can be metabolized by cytochrome P450 enzymes into a reactive intermediate. This reactive intermediate can covalently bind to thiol nucleophiles, leading to the formation of thioether conjugates [].

    2-[4-(Trifluoromethoxy)phenyl]-1H-benzimidazole

      Compound Description: This compound, a benzimidazole derivative, has been structurally characterized, revealing its crystal structure and intermolecular interactions [].

    Ethyl 1-phenyl-2-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole-5-carboxylate

      Compound Description: This compound is a benzimidazole derivative characterized by its crystal structure, showcasing intramolecular and intermolecular interactions influencing its packing arrangement [].

    α-Cyano-β-hydroxy-β-methyl-N-[4-(trifluoromethoxy)phenyl]-propenamide (LFM-A12)

      Compound Description: LFM-A12 is a potent and specific inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, showing significant cytotoxic activity against breast cancer cells by inducing apoptosis [, , , ].

    2-[5-[n-(4-Fluorophenyl)carbamoyl]pyridin-2-ylsulfanylmethyl]-4-(trifluoromethoxy)-phenyl]boronic Acid

      Compound Description: This compound is a pyrimidinecarboxamide derivative identified as a CXCR1/2 inhibitor with potential applications in treating inflammatory and neoplastic disorders [].

    (4Z)-3-Methyl-1-phenyl-4-{(phenyl)[4-(trifluoromethoxy)anilino]methylene}-1H-pyrazol-5(4H)-one

      Compound Description: This compound, a pyrazolone derivative, has been structurally characterized, revealing its enamine-keto tautomeric form and the stabilizing intramolecular and intermolecular interactions influencing its conformation [].

    1-(2-Chlorobenzoyl)-3-[4-(trifluoromethoxy)phenyl]urea

      Compound Description: Classified as a fourth-generation insecticide, this compound exhibits high selectivity, low acute toxicity to mammals, and significant biological activity [].

      Compound Description: NDI-POCF3 and NDI-BOCF3 are naphthalene tetracarboxylic diimide-based organic semiconductors. They exhibit significant differences in electron mobility and molecular packing despite similar optical and electrochemical properties [].

    tert-Butyl 4-{5-[3-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-3-yl}piperazine-1-carboxylate

      Compound Description: This compound, an oxadiazole derivative, has been structurally characterized, revealing its conformational preferences and intermolecular interactions leading to the formation of specific structural motifs [].

    3,4-Dihydro-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)phenyl]-α-(trifluoromethyl)-1(2H)-quinolineethanol

      Compound Description: This compound is a potent cholesteryl ester transfer protein inhibitor. Its asymmetric synthesis is achieved through a series of reactions, including a chiral reduction step using Corey's (R)-Me CBS oxazaborolidine reagent [].

    1-[4-Bromo-2-(trifluoromethoxy)phenyl]-3-methyl-1H-1,2,4-triazole

      Compound Description: This compound is a triazole derivative, and its crystal structure analysis reveals the spatial arrangement of its constituent atoms and the intermolecular interactions influencing its packing in the solid state [].

      Compound Description: This compound is a naphthalene derivative characterized by its phenol-imine tautomeric form and stabilized by a strong intramolecular O-H…N hydrogen bond [].

    N-(4-{4-[2-(Trifluoromethoxy)phenyl]piperazin-1-yl}butyl)thiophene-2-carboxamide Dihydrate

      Compound Description: This compound is a dopamine D3 ligand characterized by its crystal structure, revealing its conformational preferences, intermolecular interactions, and the presence of water molecules within the crystal lattice [].

    2-[4-(Trifluoromethoxy)phenyl]thiosemicarbazide Derivatives

      Compound Description: These compounds, including 1-(2-oxoindolin-3-ylidene)-4-[2-(trifluoromethoxy)phenyl]thiosemicarbazide and 1-[2-oxo-5-(trifluoromethoxy)indolin-3-ylidene]-4-[4-(trifluoromethyl)phenyl]thiosemicarbazide, have been structurally characterized by X-ray crystallography, revealing their molecular conformations and intermolecular interactions [, ].

      Compound Description: This compound, an indole benzylamine derivative, acts as a tryptase inhibitor and has potential applications in treating physiological conditions that benefit from tryptase inhibition [].

    N-tert-Butyl-3-(4-fluorophenyl)-5-oxo-4-[2-(trifluoromethoxy)phenyl]-2,5-dihydrofuran-2-carboxamide and 4-(2H-1,3-Benzodioxol-5-yl)-N-cyclohexyl-5-oxo-3-[4-(trifluoromethyl)phenyl]-2,5-dihydrofuran-2-carboxamide

      Compound Description: These compounds are butenolide derivatives whose structures have been determined, revealing significant differences in the orientation of the amide carbonyl atom, affecting their overall conformations [].

    Halogen Ring-Substituted Propyl 2-Cyano-3-phenyl-2-propenoates

      Compound Description: These compounds are trisubstituted ethylenes synthesized via the Knoevenagel condensation reaction and have been investigated for their copolymerization behavior with styrene [].

    3-[(4-Oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)(phenyl)amino]propanenitrile Derivatives

      Compound Description: These compounds, including 3-{(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)[4-(trifluoromethoxy)phenyl]amino}propanenitrile (25) and 3-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)amino]propanenitrile (27), act as orally active α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists and have shown potential anticonvulsant activity with minimal motor disturbances [].

      Compound Description: These compounds are pyrrole derivatives investigated for their antioxidant and neuroprotective properties against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in PC12 cells, a cellular model of Parkinson's disease [].

    N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (VU6012962)

      Compound Description: VU6012962 is an orally bioavailable and central nervous system (CNS)-penetrant metabotropic glutamate receptor 7 (mGlu7) negative allosteric modulator. It demonstrates efficacy in preclinical anxiety models, achieving significant exposure in the cerebrospinal fluid [].

      Compound Description: This compound, an indazole derivative, has been synthesized and structurally characterized. It demonstrates effective inhibitory activity against the proliferation of specific cancer cell lines [].

    (2‐Phenyl‐1,3,2‐dioxaborolan‐4‐yl)methanamine Ammonium Polyphosphate (PBMA‐APP)

      Compound Description: PBMA‐APP is a boron-containing flame retardant used to enhance the fire resistance of epoxy resins. []

    Properties

    CAS Number

    710936-39-3

    Product Name

    Phenyl(4-(trifluoromethoxy)phenyl)methanamine

    IUPAC Name

    phenyl-[4-(trifluoromethoxy)phenyl]methanamine

    Molecular Formula

    C14H12F3NO

    Molecular Weight

    267.251

    InChI

    InChI=1S/C14H12F3NO/c15-14(16,17)19-12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9,13H,18H2

    InChI Key

    GZKROCOLNIOKIR-UHFFFAOYSA-N

    SMILES

    C1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(F)(F)F)N

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.